molecular formula C8H12N2O B8066090 (3-methoxy-4-methylphenyl)hydrazine

(3-methoxy-4-methylphenyl)hydrazine

Cat. No.: B8066090
M. Wt: 152.19 g/mol
InChI Key: AMMSEPFGEHQNFD-UHFFFAOYSA-N
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Description

(3-methoxy-4-methylphenyl)hydrazine is an organic compound with the molecular formula C8H12N2O It is a derivative of phenylhydrazine, characterized by the presence of a methyl group at the 4-position and a methoxy group at the 3-position on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methoxy-4-methylphenyl)hydrazine typically involves the reaction of 4-methyl-3-methoxyaniline with hydrazine. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-methoxy-4-methylphenyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (3-methoxy-4-methylphenyl)hydrazine involves its interaction with specific molecular targets. It can form hydrazones with carbonyl compounds, which can further undergo various transformations. The compound’s biological activity is attributed to its ability to interfere with cellular processes, potentially through the inhibition of enzymes or interaction with DNA .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylhydrazine
  • 4-Methylphenylhydrazine
  • 3-Methoxyphenylhydrazine

Comparison

(3-methoxy-4-methylphenyl)hydrazine is unique due to the presence of both methyl and methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. Compared to 4-Methoxyphenylhydrazine, it has an additional methyl group that can enhance its lipophilicity and potentially its ability to cross biological membranes .

Properties

IUPAC Name

(3-methoxy-4-methylphenyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6-3-4-7(10-9)5-8(6)11-2/h3-5,10H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMSEPFGEHQNFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The compound was prepared by a method analogous to that of Example 22, Step 1. The reaction of 100 g (0.73 mole) of 4-methyl-3-methoxyaniline and 50.5 g (0.73 mole) of sodium nitrite in the presence of 330 g (1.46 moles) of stannous chloride dihydrate, 1160 mL of concentrated hydrochloric acid and 250 mL of water gave 58.0 g of product as an oil.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
50.5 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
330 g
Type
reactant
Reaction Step One
Quantity
1160 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A stirred mixture of 100.0 g (0.73 mole) of 4-methyl-3-methoxyaniline in 800 mL of concentrated hydrochloric acid was cooled to -5° C. A solution of 501.5 g (0.73 mole) of sodium nitrite in 250 mL of water was added slowly while maintaining the temperature of the reaction mixture below 0° C. The resultant mixture was stirred at -5° C. for 30 minutes. A cold solution of 330.0 g (1.46 mole) of tin (II) chloride dihydrate in 360 mL of concentrated hydrochloric acid was added over one hour. After complete addition the resultant mixture was allowed to warm to room temperature. A solid precipitate formed and was collected by filtration and stirred in 200 mL of water. This mixture was neutralized with 50% aqueous sodium hydroxide, and extracted with toluene. The extract was dried over anhydrous magnesium sulfate and filtered. The filtrate was evaporated under reduced pressure to yield 58.0 g of 4-methyl-3-methoxyphenylhydrazine as an oil.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
501.5 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
330 g
Type
reactant
Reaction Step Four
Quantity
360 mL
Type
solvent
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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